Methyl 5-bromo-4-chloro-2-methoxybenzoate
Overview
Description
“Methyl 5-bromo-4-chloro-2-methoxybenzoate” is a chemical compound with the molecular formula C9H8BrClO3 . It is a solid substance and its IUPAC name is "methyl 5-bromo-4-chloro-2-methoxybenzoate" .
Molecular Structure Analysis
The molecular weight of “Methyl 5-bromo-4-chloro-2-methoxybenzoate” is 279.52 . The InChI code for this compound is "1S/C9H8BrClO3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,1-2H3" .Physical And Chemical Properties Analysis
“Methyl 5-bromo-4-chloro-2-methoxybenzoate” is a solid substance . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-bromo-4-chloro-2-methoxybenzoate is a compound with diverse applications in organic synthesis. It has been used in the synthesis of various chemical intermediates and derivatives. For instance, in a study by Chen Bing-he (2008), a related compound, Methyl 4-bromo-2-methoxybenzoate, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification. This process achieved a high purity of 99.8% and is indicative of the compound's utility in complex chemical syntheses (Chen, 2008).
Applications in Pharmaceutical Research
In pharmaceutical research, derivatives of Methyl 5-bromo-4-chloro-2-methoxybenzoate have been synthesized for potential therapeutic applications. Wang Yu (2008) described the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid. This process involved multiple steps including methylation, thiocyanation, ethylation, and oxidation, showcasing the compound's versatility in drug development (Wang, 2008).
Safety and Hazards
“Methyl 5-bromo-4-chloro-2-methoxybenzoate” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 5-bromo-4-chloro-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPILDJCUDNKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650067 | |
Record name | Methyl 5-bromo-4-chloro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-chloro-2-methoxybenzoate | |
CAS RN |
951885-11-3 | |
Record name | Methyl 5-bromo-4-chloro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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